Home > Products > Building Blocks P131 > 2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide dihydrochloride
2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide dihydrochloride - 1172357-47-9

2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide dihydrochloride

Catalog Number: EVT-1809825
CAS Number: 1172357-47-9
Molecular Formula: C10H21Cl2N3O
Molecular Weight: 270.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide dihydrochloride can be approached through several methods, primarily involving the reaction of piperidine derivatives with cyclopropyl acetic acid derivatives.

  1. Starting Materials: The synthesis generally begins with 4-aminopiperidine and cyclopropylacetyl chloride or cyclopropylacetic acid.
  2. Reaction Conditions: The reaction may require the use of solvents such as dichloromethane or tetrahydrofuran under controlled temperatures to facilitate the formation of the amide bond.
  3. Purification: Post-synthesis, the product is typically purified by recrystallization or chromatography to achieve the dihydrochloride form.

Recent advances in piperidine derivatives suggest that techniques such as hydrogenation and intramolecular cyclization can enhance yields and selectivity during synthesis .

Molecular Structure Analysis

The molecular structure of 2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide dihydrochloride features:

  • Piperidine Ring: A six-membered ring containing one nitrogen atom.
  • Cyclopropyl Group: A three-membered carbon ring attached to the acetamide group.
  • Amine Functionality: The presence of an amino group contributes to its reactivity and biological activity.

Structural Data

  • Molecular Formula: C10H19N3OC_{10}H_{19}N_{3}O
  • Molecular Weight: 246.19 g/mol
  • CAS Number: 926240-41-7
  • MDL Number: MFCD09045554 .
Chemical Reactions Analysis

The compound undergoes various chemical reactions typical for amides and piperidine derivatives:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield piperidine and cyclopropylacetic acid.
  2. Alkylation: The amino group can participate in alkylation reactions, which may lead to more complex derivatives.
  3. Acid-base Reactions: As a dihydrochloride salt, it can readily dissociate in solution, allowing for interactions with other ionic species.

These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties.

Mechanism of Action

The mechanism of action for 2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide dihydrochloride is not fully elucidated but may involve modulation of neurotransmitter systems, particularly those related to dopamine and serotonin pathways.

Proposed Mechanism

  1. Receptor Binding: The compound likely interacts with specific receptors in the central nervous system.
  2. Signal Transduction: This interaction may trigger downstream signaling pathways that affect neuronal activity.
  3. Biological Effects: Potential effects include modulation of mood, cognition, or pain perception, making it a candidate for therapeutic applications in neuropharmacology.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water due to its ionic nature as a dihydrochloride salt.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to moisture.
  • Reactivity: Exhibits typical reactivity of amines and can form salts with acids.

Relevant data indicates that understanding these properties is essential for handling and application in research settings .

Applications

The primary applications of 2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide dihydrochloride lie within scientific research, particularly in:

  1. Pharmaceutical Development: Investigated for potential therapeutic effects on neurological disorders.
  2. Chemical Biology Studies: Used as a tool compound to explore biological pathways involving piperidine derivatives.
  3. Drug Discovery Programs: Its unique structure makes it valuable for structure–activity relationship studies aimed at optimizing drug candidates .
Discovery and Development of 4-Aminopiperidine-Based Therapeutics

Historical Context of 4-Aminopiperidine Scaffolds in Antiviral Drug Design

The 4-aminopiperidine (4AP) scaffold has emerged as a privileged structural motif in antiviral drug discovery due to its conformational flexibility, capacity for diverse chemical modifications, and favorable physiochemical properties. This scaffold gained prominence through its incorporation into inhibitors targeting viral life cycle stages beyond replication, particularly assembly and egress. Early work on HCV therapeutics primarily focused on direct-acting antivirals (DAAs) targeting viral replication machinery, such as NS3/4A protease inhibitors (e.g., Telaprevir) and NS5A inhibitors (e.g., Daclatasvir) [6]. However, the high cost of combination therapies (e.g., Harvoni, priced at ~$100,000 per 12-week course) and suboptimal efficacy against genotype 3 created an unmet need for novel inhibitors [1] [3].

The 4AP scaffold first demonstrated significant antiviral potential when phenotypic high-throughput screening (HTS) of the NIH Molecular Libraries Small Molecule Repository (MLSMR) identified 4AP derivatives as inhibitors of HCV assembly [1] [3]. Unlike DAAs, these compounds acted synergistically with existing antivirals (Ribavirin, Telaprevir, Daclatasvir) by targeting a distinct stage of the viral life cycle [1]. The structural adaptability of 4AP allowed medicinal chemists to optimize pharmacokinetic properties while retaining activity against genotype-diverse HCV strains. Beyond HCV, 4AP derivatives have been explored for allosteric inhibition of viral proteins like NS3 helicase-protease in flaviviruses [4] and covalent targeting of host epigenetic regulators like SMYD3 in antiviral-adjacent oncology applications [5] [8].

  • Table 1: Key Chemical Properties of 2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide Dihydrochloride
    PropertyValue/DescriptorMethod/Reference
    Canonical SMILESCl.Cl.NC1CCN(CC(=O)NC2CC2)CC1Fluorochem [2]
    Molecular FormulaC₁₀H₂₁Cl₂N₃OFluorochem [2]
    Molecular Weight270.2 g/molFluorochem [2]
    Purity≥95%Fluorochem [2]
    Hazard StatementsH302, H315, H319, H335Fluorochem [2]

High-Throughput Screening Strategies for HCV Assembly Inhibitors

The discovery of 4AP-based HCV assembly inhibitors originated from an automated phenotypic HTS campaign utilizing an HCVcc (cell culture) system harboring a luciferase reporter in the p7 region (HCV-Luc). Screening of 339,561 compounds from the MLSMR identified two lead 4AP hits: compound 1 (EC₅₀ = 2.57 μM) and compound 2 (EC₅₀ = 2.09 μM), both exhibiting negligible cytotoxicity (CC₅₀ >20 μM) [1] [3]. Crucially, mechanistic deconvolution employed compartmentalized assays to pinpoint the stage of inhibition:

  • HCV pseudoparticles (HCVpp): Measured viral entry (minimal inhibition by 4AP hits)
  • HCV single-cycle (HCVsc): Assessed entry + replication (low activity)
  • Replicon assay: Isolated replication (low activity)
  • Full-cycle HCVcc: Detected potent inhibition (EC₅₀ ~2 μM), indicating post-replication activity [1]

Immunofluorescence colocalization studies revealed that compound 1 disrupted the association of HCV core proteins with cytosolic lipid droplets (cLDs) – critical platforms for viral assembly. At 2.5 μM, it achieved ~70% inhibition of core-cLD colocalization, confirming disruption of virion assembly [1] [3]. Synergy profiling using the MacSynergy II software (Bliss independence model) demonstrated significant cooperative effects (+++ synergy) when compound 1 was combined with Ribavirin, Telaprevir, Daclatasvir, or 2’-C-methylcytidine [1]. This validated the 4AP chemotype as a synergistic component in combination regimens targeting multiple viral lifecycle stages.

  • Table 2: Early 4-Aminopiperidine Analogs from HTS Campaign
    CompoundEC₅₀ (μM) HCVccCC₅₀ (μM)Key ADME Liabilities Identified
    12.57>20Rat liver microsome T₁/₂ <2 min
    22.09>20Rat liver microsome T₁/₂ <2 min

Fragment-Based Lead Optimization in HCV Lifecycle Modulation

Initial hits suffered from rapid metabolic degradation (rat liver microsome half-life <2 minutes), prompting a structure-activity relationship (SAR) campaign focused on enhancing potency, metabolic stability, and pharmacokinetics. Synthesis leveraged reductive amination of 4-amino-1-Boc-piperidine (3) with 2-phenylacetaldehyde to yield intermediate 4, followed by coupling with diverse electrophiles and Boc deprotection to generate analogs (e.g., 5-9, 12-31, 33-48) [1]. Key optimization strategies included:

  • Linker Diversification: Systematic variation of the acetamide linker ("A") connecting the piperidine to the aryl ring ("B") improved metabolic stability. Amide (10) and sulfonamide (11) linkers were also explored [1].
  • Stereochemical Control: Introduction of ethyl groups at benzylic positions restricted conformational flexibility, enhancing interactions with hydrophobic pockets (e.g., Val524, Val630) [1].
  • Target Engagement: Primary amines were strategically positioned to form hydrogen bonds with Glu628 and the backbone carbonyl of Cys525, significantly boosting affinity [1] [3].

Optimized analogs demonstrated:

  • 100-fold increased potency (EC₅₀ <0.01 μM for lead 6)
  • Improved liver distribution and extended metabolic half-life in mice
  • Sustained synergy with DAAs [1] [3]

Parallel fragment-based approaches for related targets informed HCV 4AP optimization. For instance, X-ray crystallographic fragment screening of HCV NS3/4A identified allosteric sites at the protease-helicase interface. Structure-guided elaboration of weak fragments (e.g., 2, IC₅₀ ~500 μM) yielded potent leads (e.g., 6, Kd=0.022 μM) by filling hydrophobic cores and forming specific H-bonds [4]. Similarly, in SMYD3 inhibitor development, 4AP derivatives like EM127 were optimized via cysteine-directed covalent warheads, demonstrating the scaffold’s versatility for targeted inhibition [5] [8].

  • Figure 1: Representative Synthetic Route for 4AP Analogs4-Amino-1-Boc-piperidine (3) + 2-Phenylacetaldehyde → Reductive Amination → Intermediate 4Intermediate 4 + Electrophile → Coupling → Boc Deprotection → Target Analog (e.g., 5-48)

Listed Compounds:

  • 2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide dihydrochloride
  • Compound 1 (4AP screening hit)
  • Compound 2 (4AP screening hit)
  • Compound 3 (4AP intermediate)
  • Compound 4 (4AP intermediate)
  • Compound 5 (4AP analog)
  • Compound 6 (Optimized 4AP lead)
  • Compound 7 (Enantiomer of 5)
  • EM127 (SMYD3 inhibitor)
  • EPZ031686 (SMYD3 inhibitor reference)
  • BCI-121 (SMYD3 inhibitor)
  • Telaprevir (NS3/4A inhibitor)
  • Daclatasvir (NS5A inhibitor)
  • Ribavirin (Broad-spectrum antiviral)
  • Sofosbuvir (NS5B inhibitor)
  • Ledipasvir (NS5A inhibitor)

Properties

CAS Number

1172357-47-9

Product Name

2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide dihydrochloride

IUPAC Name

2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide;dihydrochloride

Molecular Formula

C10H21Cl2N3O

Molecular Weight

270.2 g/mol

InChI

InChI=1S/C10H19N3O.2ClH/c11-8-3-5-13(6-4-8)7-10(14)12-9-1-2-9;;/h8-9H,1-7,11H2,(H,12,14);2*1H

InChI Key

OVYNSDJJMQMQAF-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)CN2CCC(CC2)N.Cl.Cl

Canonical SMILES

C1CC1NC(=O)CN2CCC(CC2)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.